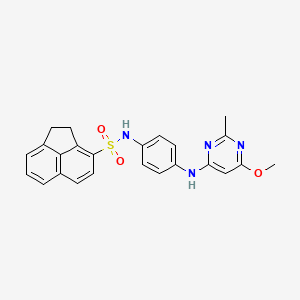

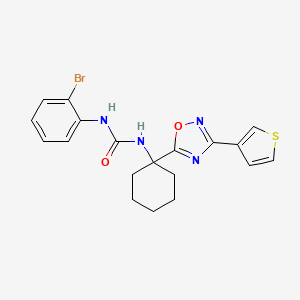

![molecular formula C23H26F2N2O3 B2555033 2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921811-31-6](/img/structure/B2555033.png)

2,6-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Energetic Multi-component Molecular Solids

A study on tetrafluoroterephthalic acid and its novel crystals with a series of N-containing heterocycles demonstrates the significance of hydrogen bonds in assembling molecules into larger architectures. The research highlights the importance of strong N–H⋯O, O–H⋯O hydrogen bonds, and weak C–H⋯O and C–H⋯F interactions in forming supramolecular structures, which are crucial for developing advanced materials with potential applications in various scientific fields, including materials science and engineering (Wang et al., 2014).

Antimicrobial Agents

Another study involved the synthesis of novel analogs targeting antibacterial activities, showcasing the process of designing, synthesizing, and evaluating compounds for their potential as antibacterial agents. This research underscores the continuous need for new antimicrobial compounds in response to evolving bacterial resistance, highlighting the role of chemical synthesis in developing new therapeutic agents (Palkar et al., 2017).

Heterocyclic Synthesis

Research on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids illustrates the fusion of heterocyclic chemistry and computational studies to create compounds with potential applications in pharmacology and materials science. The study combines synthetic chemistry with computational methods to predict the molecular structure, reactivity, and properties of new compounds, showcasing the interdisciplinary nature of modern chemical research (Almansour et al., 2016).

Palladium-Catalyzed Heteroannulation

A study on the palladium-catalyzed [5 + 2] heteroannulation of phenethylamides with 1,3-dienes to produce 3-benzazepines demonstrates advanced synthetic methodologies for constructing complex molecular architectures. This research highlights the role of catalysis in enabling efficient and selective chemical transformations, essential for the synthesis of molecules with potential applications in medicinal chemistry and drug development (Velasco-Rubio et al., 2020).

Novel Synthesis Approaches

The development of a solventless, metal-free synthesis route for the antiepileptic drug rufinamide and its analogues showcases innovation in green chemistry and pharmaceutical synthesis. This study presents a more sustainable and environmentally friendly approach to drug synthesis, emphasizing the importance of developing cleaner and more efficient synthetic methods (Bonacorso et al., 2015).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs and bioactive compounds. As this compound is intended for research use only, its mechanism of action may not be known or relevant unless it’s being studied for potential bioactivity.

Propriétés

IUPAC Name |

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F2N2O3/c1-14(2)10-11-27-18-9-8-15(12-19(18)30-13-23(3,4)22(27)29)26-21(28)20-16(24)6-5-7-17(20)25/h5-9,12,14H,10-11,13H2,1-4H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNGPRPEHYTIMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)

![Methyl 3-{[(2,5-dimethylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2554956.png)

![Methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2554959.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2554961.png)

![5-methyl-3-oxo-2-phenyl-N-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2554966.png)

![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/no-structure.png)